An In-depth Technical Guide to Methyl 3-(5-methoxypyridin-3-yl)acrylate
An In-depth Technical Guide to Methyl 3-(5-methoxypyridin-3-yl)acrylate
For: Researchers, scientists, and drug development professionals
Introduction
Methyl 3-(5-methoxypyridin-3-yl)acrylate is a substituted pyridinyl acrylate, a class of compounds attracting significant interest in medicinal chemistry and materials science. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. The acrylate moiety, a versatile Michael acceptor, provides a reactive handle for covalent modification or can be a critical component of a pharmacophore. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-(5-methoxypyridin-3-yl)acrylate, designed to equip researchers with the foundational knowledge for its effective utilization.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its CAS number and molecular structure. Two CAS numbers are associated with this molecule, likely corresponding to the mixture of isomers and the purified (E)-isomer, which is typically the thermodynamically favored product in standard coupling reactions.
| Identifier | Value | Reference |
| Chemical Name | Methyl 3-(5-methoxypyridin-3-yl)acrylate | [1] |
| CAS Number | 1000896-01-4 | [1] |
| CAS Number ((E)-isomer) | 1233560-96-7 | [2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The following hazard statements have been associated with it:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling[1].
Synthesis and Mechanism
The most logical and industrially scalable approach for the synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate is through a palladium-catalyzed cross-coupling reaction, specifically the Mizoroki-Heck reaction. This powerful C-C bond-forming reaction couples an aryl halide (in this case, 3-bromo-5-methoxypyridine) with an alkene (methyl acrylate)[4][5].
Rationale for Synthetic Strategy
The Mizoroki-Heck reaction is chosen for its high functional group tolerance, reliability, and well-documented success in coupling aryl halides with acrylates[4][6]. The key precursors, 3-bromo-5-methoxypyridine and methyl acrylate, are commercially available, making this a convergent and efficient synthetic route. The reaction typically proceeds with high stereoselectivity to yield the trans-(E)-isomer.
Experimental Protocol: Mizoroki-Heck Coupling
This protocol is a representative procedure adapted from established methodologies for similar substrates[7].
Materials:
-
3-bromo-5-methoxypyridine
-
Methyl acrylate[8]
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or similar phosphine ligand
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq).
-
Catalyst and Ligand: Add Palladium(II) acetate (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF). Then, add methyl acrylate (1.2-1.5 eq) and the base (e.g., Triethylamine, 2.0-3.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 3-(5-methoxypyridin-3-yl)acrylate as a solid.
Visualization of Synthetic Workflow
Caption: Workflow for the Synthesis of Methyl 3-(5-methoxypyridin-3-yl)acrylate.
Structural Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized compound. Standard spectroscopic methods are employed. While specific spectra for this exact molecule are proprietary to suppliers, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the vinylic protons of the acrylate group, and the two methoxy groups.
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Pyridine Protons: Three signals in the aromatic region (~7.5-8.5 ppm).
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Vinylic Protons: Two doublets in the olefinic region (~6.0-7.8 ppm) with a coupling constant (J) of ~16 Hz, characteristic of a trans configuration.
-
Methoxy Protons: Two singlets, one for the ester methyl group (~3.8 ppm) and one for the pyridine methoxy group (~3.9 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure with signals for the carbonyl carbon, aromatic carbons, vinylic carbons, and methoxy carbons.
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Carbonyl Carbon: A signal in the downfield region (~167 ppm).
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Aromatic & Vinylic Carbons: Multiple signals between ~105-160 ppm.
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Methoxy Carbons: Two signals around ~52 ppm (ester) and ~55 ppm (ether).
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight. For C₁₀H₁₁NO₃, the expected exact mass is 193.0739 g/mol . Electrospray ionization (ESI) would likely show a protonated molecular ion [M+H]⁺ at m/z 194.
Applications in Research and Drug Development
While specific biological data for Methyl 3-(5-methoxypyridin-3-yl)acrylate is not extensively published, the constituent scaffolds provide a strong rationale for its investigation in several therapeutic areas.
The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged structure in drug discovery, present in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions with protein targets. Substituted pyridines exhibit a wide range of biological activities, including antimicrobial, anticancer, anticonvulsant, and antidiabetic properties[9][10].
The Acrylate Moiety as a Bioactive Component
Acrylate derivatives are known for their diverse biological activities. For instance, various 2-cyanoacrylates have been explored for their potent herbicidal activity[11]. In drug development, the α,β-unsaturated carbonyl system of the acrylate can act as a Michael acceptor, enabling covalent bonding with nucleophilic residues (like cysteine) in target proteins. This mechanism is exploited in the design of irreversible enzyme inhibitors.
Potential as an Enzyme Inhibitor
Given its structure, Methyl 3-(5-methoxypyridin-3-yl)acrylate could be investigated as an inhibitor for enzymes that have a reactive cysteine in their active site. The pyridine moiety would serve as a recognition element, guiding the molecule to the binding pocket, while the acrylate would act as a "warhead" to form a covalent bond.
Caption: Conceptual Mechanism of Irreversible Covalent Inhibition.
Conclusion
Methyl 3-(5-methoxypyridin-3-yl)acrylate is a readily synthesizable compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved via the Mizoroki-Heck reaction. The combination of the biologically significant pyridine scaffold and the reactive acrylate moiety makes it a compelling candidate for screening libraries and for targeted design of covalent inhibitors. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and explore the applications of this versatile molecule.
References
-
Wang, Q., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(1), 123. Available at: [Link]
-
Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(2), 226-231. Available at: [Link]
-
IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. Available at: [Link]
-
Zhao, F., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC, 2010(x), 208-225. Available at: [Link]
-
PubChem. (n.d.). Methyl Acrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction between bromobenzene (PhBr) and methyl acrylate in the presence of the C1. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. Retrieved from [Link]
Sources
- 1. 1000896-01-4|Methyl 3-(5-methoxypyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]
- 2. 1233560-96-7|(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate|BLD Pharm [bldpharm.com]
- 3. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 11. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
